![molecular formula C17H17F3N2 B5638314 1-[(3,4-difluorophenyl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5638314.png)
1-[(3,4-difluorophenyl)methyl]-4-(2-fluorophenyl)piperazine
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Overview
Description
1-[(3,4-Difluorophenyl)methyl]-4-(2-fluorophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of fluorine atoms on its phenyl rings, which can significantly influence its chemical properties and biological activities. Piperazine derivatives are known for their diverse applications in medicinal chemistry, particularly as central nervous system agents.
Preparation Methods
The synthesis of 1-[(3,4-difluorophenyl)methyl]-4-(2-fluorophenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzyl chloride and 2-fluoroaniline.
Nucleophilic Substitution: The first step involves the nucleophilic substitution reaction between 3,4-difluorobenzyl chloride and piperazine to form 1-(3,4-difluorobenzyl)piperazine.
Coupling Reaction: The intermediate 1-(3,4-difluorobenzyl)piperazine is then coupled with 2-fluorobenzyl chloride under basic conditions to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[(3,4-Difluorophenyl)methyl]-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The fluorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
1-[(3,4-Difluorophenyl)methyl]-4-(2-fluorophenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and receptors.
Chemical Research: It serves as a model compound in chemical research to study the effects of fluorine substitution on the chemical reactivity and stability of piperazine derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(3,4-difluorophenyl)methyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets in the body. The fluorine atoms on the phenyl rings can enhance the compound’s binding affinity to certain receptors, such as serotonin or dopamine receptors, thereby modulating their activity. The compound may also influence various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-[(3,4-Difluorophenyl)methyl]-4-(2-fluorophenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Fluorophenyl)piperazine: This compound has a single fluorine atom on the phenyl ring and exhibits different pharmacological properties.
1-(3,4-Difluorophenyl)piperazine: Similar to the target compound but lacks the additional fluorine atom on the second phenyl ring, leading to differences in chemical reactivity and biological activity.
1-(2-Fluorophenyl)piperazine: Contains a fluorine atom on the phenyl ring but differs in the position of substitution, affecting its overall properties.
Properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-4-(2-fluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2/c18-14-6-5-13(11-16(14)20)12-21-7-9-22(10-8-21)17-4-2-1-3-15(17)19/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUSORSSEXAMQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)F)F)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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